molecular formula C20H17N3O4S B6545468 methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 946304-74-1

methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No.: B6545468
CAS No.: 946304-74-1
M. Wt: 395.4 g/mol
InChI Key: FFUAVWJOVUHZAQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido group to a 1,3-thiazole ring substituted with a benzamido moiety. This structure combines aromatic (benzamido, benzoate) and heterocyclic (1,3-thiazole) elements, which are common in pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

methyl 2-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-27-19(26)15-9-5-6-10-16(15)22-17(24)11-14-12-28-20(21-14)23-18(25)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUAVWJOVUHZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

  • Step 1: Synthesis of Thiazole Ring

      Reactants: α-haloketone, thioamide

      Conditions: Acidic medium, typically using hydrochloric acid

      Products: Thiazole derivative

  • Step 2: Formation of Benzamido Group

      Reactants: Thiazole derivative, benzoyl chloride

      Conditions: Basic medium, typically using sodium hydroxide

      Products: Benzamido-thiazole derivative

  • Step 3: Coupling with Methyl 2-aminobenzoate

      Reactants: Benzamido-thiazole derivative, methyl 2-aminobenzoate

      Conditions: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Products: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzamido group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamido group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents like bromine or chlorine

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Reduced benzamido derivatives

    Substitution: Halogenated thiazole derivatives

Scientific Research Applications

Methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate has been studied for various scientific research applications :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anti-inflammatory effects and potential use in drug development.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-benzamido-1,3-thiazol-4-yl)acetamido]benzoate involves its interaction with specific molecular targets . The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The benzamido group can interact with inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Thiazole-Containing Benzoic Acid Derivatives

Compounds :

  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS RN 65032-66-8)
  • 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Comparison :

Feature Target Compound 2-/3-(2-Methyl-thiazolyl)benzoic Acids
Core Structure Methyl benzoate ester Benzoic acid
Thiazole Substituent 2-Benzamido group at C4 2-Methyl group at C2 of thiazole
Molecular Weight ~439.45 g/mol (estimated) 219.26 g/mol
Functional Impact Ester improves lipophilicity Carboxylic acid enhances solubility

The methyl-thiazole derivatives lack the benzamido and acetamido linkages present in the target compound, simplifying their structures. The carboxylic acid group in these analogs may limit blood-brain barrier penetration compared to the esterified target compound .

Cephalosporin Antibiotics with Thiazole Motifs

Compound : Cefiderocol tosilate sulfate hydrate (JAN)

Comparison :

Feature Target Compound Cefiderocol
Core Structure Benzoate ester + thiazole-acetamido Cephalosporin β-lactam + complex side chains
Thiazole Substituent Benzamido at C2 2-Amino-1,3-thiazol-4-yl with oxyimino group
Molecular Weight ~439.45 g/mol (estimated) 3043.50 g/mol (anhydrous)
Bioactivity Undocumented (structural inference) Broad-spectrum antibacterial activity

Cefiderocol’s 2-amino-thiazole group and oxyimino side chain are critical for iron-chelation and Gram-negative bacterial targeting. The target compound lacks these features, suggesting divergent applications .

Heterocyclic Diversity: Tetrazole and Thiadiazole Analogs

Compound : (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid

Comparison :

Feature Target Compound Tetrazole/Thiadiazole Analog
Heterocycles 1,3-Thiazole Tetrazole, thiadiazole, thiazine
Key Groups Benzamido, ester Tetrazole-acetamido, thiadiazole-thioether
Potential Use Hypothetical enzyme inhibition Likely antibacterial (β-lactam-like core)

The analog’s tetrazole and thiadiazole groups introduce additional hydrogen-bonding and electron-withdrawing effects, which could enhance stability or binding specificity compared to the simpler thiazole in the target compound .

Pharmaceutical Impurities with Thiazole Substituents

Compounds :

  • Impurity-I : 1,3-Thiazol-5-yl-methyl carbamate derivative
  • Impurity-L: Isopropyl-thiazole amino carbonyl derivative

Comparison :

Feature Target Compound Impurity-I/L
Substituents Benzamido, acetamido Ethyl/isopropyl, methylamino groups
Synthetic Relevance Likely intermediate or final product By-products of thiazole alkylation steps

These impurities highlight the synthetic challenges of modifying thiazole rings. The target compound’s benzamido group may require precise coupling conditions to avoid similar by-products .

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